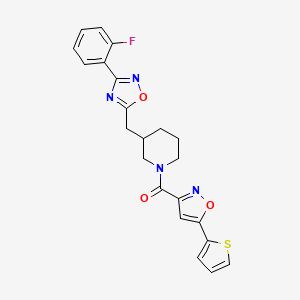

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3S/c23-16-7-2-1-6-15(16)21-24-20(30-26-21)11-14-5-3-9-27(13-14)22(28)17-12-18(29-25-17)19-8-4-10-31-19/h1-2,4,6-8,10,12,14H,3,5,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUOGBLUTYTVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)CC4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile under acidic conditions.

Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

Synthesis of the Isoxazole Ring: The isoxazole ring is typically formed via a cyclization reaction involving a nitrile oxide and an alkyne.

Final Coupling: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings.

Reduction: Reduction reactions can target the oxadiazole and isoxazole rings.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of bioactive heterocycles.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The fluorophenyl and oxadiazole moieties are known to interact with various biological targets, making this compound a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity to certain proteins, while the oxadiazole and isoxazole rings could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related compounds, focusing on substituents, heterocyclic cores, and inferred bioactivities:

Key Observations:

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole ring differs from the 1,3,4-thiadiazole in , altering electronic properties and binding affinity. The pyrazolo-pyrimidine core in offers a larger planar structure for DNA intercalation or kinase binding.

Substituent Impact :

- The 2-fluorophenyl group in the target compound vs. 3-fluorophenyl in may influence steric hindrance and target selectivity.

- Thiophene-isoxazole in the target compound provides an electron-rich system for receptor interactions, contrasting with the morpholine-thiophene in , which introduces basicity and solubility.

Bioactivity Trends: Fluorinated heterocycles (e.g., in ) are frequently associated with anticancer and antimicrobial activities due to enhanced bioavailability and target engagement.

Physicochemical and Pharmacokinetic Properties

Analysis:

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone represents a novel class of heterocyclic compounds with potential pharmacological applications. This article explores its biological activity, focusing on anticancer, antimicrobial, and other therapeutic effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a piperidine ring, oxadiazole, and isoxazole moieties, which are known for their diverse biological activities. The presence of the 2-fluorophenyl group enhances its pharmacological profile due to increased lipophilicity and potential receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of oxadiazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |

| Compound B | U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibition of cell proliferation |

| Target Compound | Various | TBD | TBD |

Research indicated that the target compound could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators .

Antimicrobial Activity

Oxadiazole derivatives have also shown promising antimicrobial properties. The target compound's structural features suggest potential activity against bacteria and fungi. A review on oxadiazole derivatives noted their effectiveness against Mycobacterium tuberculosis , with some compounds achieving an IC50 as low as 0.045 µg/mL .

Case Studies

-

Study on Anticancer Activity :

A study conducted by Goreti Ribeiro Morais et al. evaluated several oxadiazole derivatives for their anticancer activity. The results indicated that the derivatives could suppress tumor growth in vivo when administered to tumor-bearing mice . -

Antimicrobial Efficacy :

In vitro studies demonstrated that certain oxadiazole compounds exhibited significant antibacterial activity against resistant strains of bacteria, including those responsible for tuberculosis .

The biological activity of oxadiazole derivatives can be attributed to several mechanisms:

- Apoptosis Induction : Many derivatives activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

- Enzyme Inhibition : Some compounds inhibit key enzymes involved in bacterial metabolism, thus exerting antibacterial effects.

- Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways that affect cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.